Higher LogP vs. Non-Fluorinated Scaffold
The introduction of the trifluoromethyl group at the 2-position significantly increases lipophilicity compared to the unsubstituted quinoxaline-6-carboxylic acid parent scaffold. This difference directly impacts membrane permeability and pharmacokinetic behavior [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~1.87 (estimated based on analogous quinoxaline derivatives) |
| Comparator Or Baseline | Quinoxaline-6-carboxylic acid (CAS 6925-00-4): LogP 1.02 |
| Quantified Difference | Approximately +0.85 LogP units (predicted) |
| Conditions | Computational prediction using ADMET Predictor; experimental values may vary [1] |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, making the trifluoromethylated compound a more favorable starting point for developing CNS-penetrant or orally bioavailable drug candidates.
- [1] Nature Precedings. (2012). Table 2: Physicochemical properties and in vitro data used in the simulations. Retrieved from preview-www.nature.com View Source
